molecular formula C18H18Br2O3 B13870473 1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone

1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone

Cat. No.: B13870473
M. Wt: 442.1 g/mol
InChI Key: VEQZYGTYAGXUFC-UHFFFAOYSA-N
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Description

1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone is an organic compound characterized by its complex structure, which includes multiple bromomethyl groups and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the bromination of a precursor compound, followed by etherification and subsequent functional group transformations. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This reactivity makes the compound useful as a biochemical probe or in the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(2-(3,5-Bis(bromomethyl)phenoxy)ethoxy)phenyl)ethanone is unique due to the presence of multiple bromomethyl groups, which confer high reactivity and versatility in chemical reactions. This makes it particularly valuable in synthetic chemistry and materials science .

Properties

Molecular Formula

C18H18Br2O3

Molecular Weight

442.1 g/mol

IUPAC Name

1-[4-[2-[3,5-bis(bromomethyl)phenoxy]ethoxy]phenyl]ethanone

InChI

InChI=1S/C18H18Br2O3/c1-13(21)16-2-4-17(5-3-16)22-6-7-23-18-9-14(11-19)8-15(10-18)12-20/h2-5,8-10H,6-7,11-12H2,1H3

InChI Key

VEQZYGTYAGXUFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCOC2=CC(=CC(=C2)CBr)CBr

Origin of Product

United States

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